molecular formula C21H24ClNO5S B6079878 Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate

Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate

Cat. No.: B6079878
M. Wt: 437.9 g/mol
InChI Key: FTMQQLPIDYOBFD-UHFFFAOYSA-N
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Description

Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxymethyl groups, and finally the sulfonylation and esterification steps. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(phenylmethyl)-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate
  • Methyl 2-[3-(4-chlorophenylmethyl)-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate

Uniqueness

Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO5S/c1-28-20(25)18-8-2-3-9-19(18)29(26,27)23-11-5-10-21(14-23,15-24)13-16-6-4-7-17(22)12-16/h2-4,6-9,12,24H,5,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMQQLPIDYOBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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